
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a chemical compound known for its unique structure and properties It contains a phosphane core with two 5-methylhexoxy groups and a sulfanyl-sulfanylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane typically involves the reaction of 5-methylhexanol with a suitable phosphane precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The industrial process may also include purification steps, such as distillation or crystallization, to remove impurities and obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl-sulfanylidene moiety to thiols or other reduced forms.
Substitution: The 5-methylhexoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like alkoxides, amines, or halides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the replacement of the 5-methylhexoxy groups with other functional groups.
Aplicaciones Científicas De Investigación
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphane ligands for catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, making the compound useful in both research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(5-methylhexyl) hydrogen dithiophosphate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Thiazole derivatives: These compounds share some structural features and are used in various medicinal and industrial applications.
Uniqueness
Bis(5-methylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its versatility in scientific research make it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C14H31O2PS2 |
|---|---|
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
bis(5-methylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H31O2PS2/c1-13(2)9-5-7-11-15-17(18,19)16-12-8-6-10-14(3)4/h13-14H,5-12H2,1-4H3,(H,18,19) |
Clave InChI |
ZWDNDBKBNCKCQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCOP(=S)(OCCCCC(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


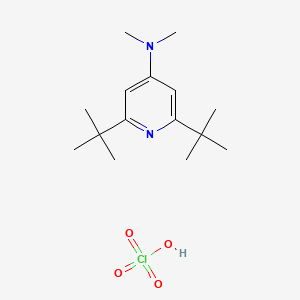

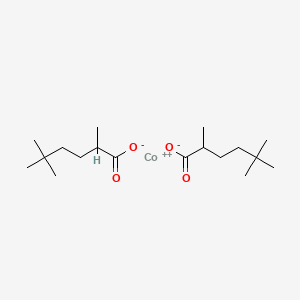
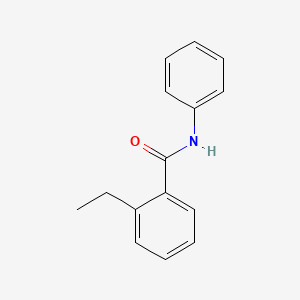





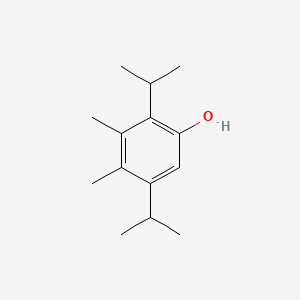
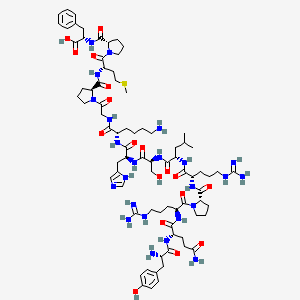
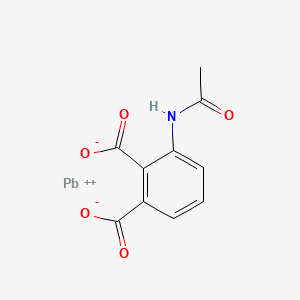
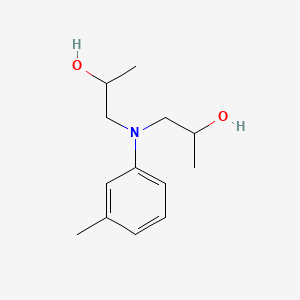
![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)
